Lysine-specific demethylase 1 inhibitor LSD1-IN-17 is a compound developed to inhibit the activity of lysine-specific demethylase 1, an enzyme involved in epigenetic regulation through the demethylation of histones. This compound is part of a broader class of inhibitors targeting the lysine-specific demethylase family, which plays crucial roles in various biological processes, including gene expression and cell differentiation.
LSD1-IN-17 was synthesized as part of research efforts to develop potent inhibitors for lysine-specific demethylase 1, with significant contributions from various academic and pharmaceutical research institutions. The compound's design is based on structural modifications of existing inhibitors to enhance potency and selectivity.
LSD1-IN-17 belongs to the category of small molecule inhibitors specifically targeting lysine-specific demethylase 1. It is classified under epigenetic modulators, which are compounds that influence gene expression by altering chromatin structure through enzymatic inhibition.
The synthesis of LSD1-IN-17 typically involves several steps, including:
The synthetic pathway may involve multiple protective group strategies to ensure the correct formation of functional groups necessary for biological activity. Characterization techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential for confirming the structure and purity of the synthesized compound.
LSD1-IN-17 features a complex molecular structure designed to interact specifically with the active site of lysine-specific demethylase 1. The exact structural formula includes various functional groups that enhance binding affinity and specificity towards the enzyme.
Molecular modeling studies often accompany structural analysis to predict how LSD1-IN-17 fits into the enzyme's active site. Data from X-ray crystallography or computational docking studies may provide insights into binding interactions and conformational stability.
LSD1-IN-17 undergoes specific chemical reactions that facilitate its mechanism of action as an inhibitor. The primary reaction involves binding to the active site of lysine-specific demethylase 1, preventing substrate access and subsequent demethylation.
The inhibition mechanism typically involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are critical for effective binding. Kinetic studies measure the inhibition constants (IC50 values) to quantify its potency against LSD1 compared to other known inhibitors .
Lysine-specific demethylase 1 functions by removing methyl groups from mono- and dimethylated lysine residues on histones, influencing chromatin structure and gene expression. LSD1-IN-17 inhibits this process by binding to the enzyme's active site, thereby blocking substrate access.
Mechanistic studies reveal that LSD1-IN-17 acts primarily through competitive inhibition, where it competes with natural substrates for binding to the enzyme. This action leads to increased levels of methylated lysines in histones, which can alter gene expression patterns associated with various diseases, including cancer .
LSD1-IN-17 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Its melting point, boiling point, and solubility profiles are determined through standard laboratory methods.
Chemical properties include its reactivity towards nucleophiles and electrophiles, stability in different pH environments, and potential for metabolic degradation in biological systems. Analytical techniques such as UV-Vis spectroscopy and fluorescence assays may be employed to assess these properties .
LSD1-IN-17 has significant applications in cancer research due to its role in modulating epigenetic regulation. It is being investigated for therapeutic potential in various malignancies where dysregulation of lysine-specific demethylase 1 contributes to tumorigenesis.
Additionally, LSD1 inhibitors like LSD1-IN-17 are explored for their potential in treating other conditions related to epigenetic modifications, such as neurodegenerative diseases and certain hematological disorders .
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8